alpha-((p-Amidinophenyl)sulfonamido)hydrocinnamanilide
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Overview
Description
Alpha-((p-Amidinophenyl)sulfonamido)hydrocinnamanilide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and polymers
Preparation Methods
The synthesis of alpha-((p-Amidinophenyl)sulfonamido)hydrocinnamanilide typically involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . This method is effective, but the nucleophilicity of amines may vary depending on the groups attached to them. Industrial production methods often utilize oxidative coupling of thiols and amines, which streamlines the synthetic routes and reduces waste generation .
Chemical Reactions Analysis
Alpha-((p-Amidinophenyl)sulfonamido)hydrocinnamanilide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
Alpha-((p-Amidinophenyl)sulfonamido)hydrocinnamanilide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antibacterial and antiviral agent due to its ability to inhibit specific enzymes . Additionally, it is used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer’s disease . In the industrial sector, it is utilized in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of alpha-((p-Amidinophenyl)sulfonamido)hydrocinnamanilide involves the inhibition of specific enzymes, such as dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria . By inhibiting this enzyme, the compound effectively prevents the bacteria from producing DNA, leading to their death . This mechanism is similar to that of other sulfonamide drugs, which act as competitive antagonists of p-aminobenzoic acid (PABA) .
Comparison with Similar Compounds
Alpha-((p-Amidinophenyl)sulfonamido)hydrocinnamanilide is unique due to its specific structure and the presence of both amidine and sulfonamide functional groups. Similar compounds include other sulfonamides, such as sulfamethazine and sulfadiazine, which also exhibit antibacterial properties . the presence of the amidine group in this compound may enhance its binding affinity to certain enzymes, making it more effective in some applications .
Properties
CAS No. |
92953-66-7 |
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Molecular Formula |
C22H22N4O3S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[(4-carbamimidoylphenyl)sulfonylamino]-N,3-diphenylpropanamide |
InChI |
InChI=1S/C22H22N4O3S/c23-21(24)17-11-13-19(14-12-17)30(28,29)26-20(15-16-7-3-1-4-8-16)22(27)25-18-9-5-2-6-10-18/h1-14,20,26H,15H2,(H3,23,24)(H,25,27) |
InChI Key |
ROBYQQXZRRFLEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=N)N |
Origin of Product |
United States |
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